Octanoic acid;propane-1,2-diol
Description
Properties
CAS No. |
68332-79-6 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
InChI Key |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CC(CO)O |
Origin of Product |
United States |
Methodologies for Synthesis and Biotechnological Production
Chemical Esterification Pathways
Chemical esterification, often following the principles of Fischer-Speier esterification, involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (propane-1,2-diol) in the presence of an acid catalyst. masterorganicchemistry.com This reaction is a reversible process where water is formed as a by-product. chemguide.co.uk To achieve high yields, the equilibrium is typically shifted towards the product side by removing water or using an excess of one reactant. masterorganicchemistry.com
Catalyst Systems in Ester Synthesis
A variety of acid catalysts are employed to accelerate the esterification reaction. Concentrated sulfuric acid is a common and effective catalyst for this type of reaction. chemguide.co.ukchemguide.co.uk Other strong acids like tosic acid (TsOH) are also frequently used. masterorganicchemistry.com
In addition to homogenous liquid catalysts, solid acid catalysts are gaining prominence due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. Heteropoly acids, such as dodecatungstophosphoric acid, have been shown to be effective catalysts for the esterification of octanoic acid with various aliphatic alcohols. researchgate.net For reactions involving 1,2-propanediol, clay-supported heteropoly acids like Cs2.5H0.5PW12O40/K-10 have demonstrated efficacy in catalyzing esterification with similar carboxylic acids, such as propanoic acid. rsc.org The use of such solid catalysts can lead to the formation of diesters, particularly at higher temperatures. rsc.org
Optimization of Reaction Parameters for Esterification
The efficiency and yield of the chemical synthesis are highly dependent on several reaction parameters. Key variables that require optimization include temperature, the molar ratio of reactants, and catalyst concentration. rsc.orgresearchgate.net
For similar esterification reactions, studies have shown that increasing temperature generally enhances the reaction rate. rsc.org However, an optimal temperature must be determined to avoid side reactions. The molar ratio of alcohol to acid is another critical factor; using an excess of the alcohol can shift the equilibrium to favor ester formation. masterorganicchemistry.com For instance, in the synthesis of fatty acid octyl esters, an optimal 1-octanol (B28484) to oil molar ratio was found to be 8.11:1. mdpi.com Catalyst loading also significantly impacts the reaction, with a higher concentration typically leading to a faster reaction, up to a certain point where mass transfer limitations may occur. rsc.org
Below is a table summarizing typical parameters optimized in related esterification studies.
| Parameter | Studied Range/Value | Observation | Source |
| Temperature | 40–80 °C | Higher temperatures generally increase conversion rates. | rsc.orgmdpi.com |
| Molar Ratio (Alcohol:Acid) | 4:1–10:1 | An excess of alcohol shifts equilibrium, increasing yield. | mdpi.com |
| Catalyst Concentration | 1–3 wt% | Higher concentration increases reaction speed, but must be optimized. | mdpi.com |
| Reaction Time | 1–3 h | Optimization aims to achieve high conversion in the shortest time. | mdpi.com |
By-product Formation and Purity Considerations in Chemical Synthesis
The primary by-product in the esterification of octanoic acid with propane-1,2-diol is water. masterorganicchemistry.com The presence of water is a critical consideration for purity, as the reaction is reversible, and residual water can lead to the hydrolysis of the ester back to the starting materials. chemguide.co.uk Continuous removal of water, for example by using a flow of nitrogen through the reaction mixture, is a strategy to drive the reaction to completion and enhance product purity. researchgate.net
Given that propane-1,2-diol is a diol, the reaction can yield both monoesters and diesters. The ratio of these products is influenced by the reaction conditions, particularly the molar ratio of the reactants. Using a higher molar ratio of octanoic acid to propane-1,2-diol would favor the formation of the diester. Undesirable side reactions, such as the dehydration of propane-1,2-diol or the formation of ethers under harsh acidic conditions and high temperatures, can also occur, complicating the purification process.
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a "greener" alternative to chemical methods, characterized by milder reaction conditions, high specificity, and reduced by-product formation. mdpi.com Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their versatility and stability in non-aqueous media. researchgate.netresearchgate.net
Lipase-Catalyzed Esterification of Octanoic Acid and 1,2-Propanediol
The enzymatic esterification of octanoic acid with alcohols is well-documented, with lipases being highly effective biocatalysts. researchgate.net The kinetic mechanism for many lipase-catalyzed esterifications follows a Ping-Pong Bi-Bi mechanism. dtu.dknih.gov Lipases from various microbial sources have been successfully used, with Candida antarctica lipase (B570770) B (CALB) being one of the most active and widely studied, often in its immobilized form, Novozym 435. dtu.dkmdpi.com Other lipases, such as those from Pseudomonas cepacia, have also been specifically used in reactions involving derivatives of propane-1,2-diol. researchgate.net
The choice of solvent can influence the reaction; however, solvent-free systems are often preferred from an economic and environmental standpoint. mdpi.com In such systems, one of the substrates, typically the alcohol, can also act as the solvent.
The table below presents findings from studies on lipase-catalyzed esterification of octanoic acid with various alcohols, which are indicative of the potential for its reaction with propane-1,2-diol.
| Lipase Source | Substrates | Key Finding | Source |
| Candida antarctica Lipase B (soluble) | Octanoic acid, Thymol | Most active biocatalyst in a solvent-free system. | mdpi.com |
| Candida antarctica Lipase B (immobilized as Novozym 435) | Octanoic acid, Hexanol | Reaction kinetics follow a Ping-Pong Bi-Bi mechanism with substrate inhibition. | researchgate.netdtu.dk |
| Candida lypolytical Lipase | Octanoic acid, 1-Octanol | Reaction follows a Ping-Pong Bi-Bi mechanism in W/O microemulsions. | nih.gov |
| Pseudomonas cepacia Lipase | Propane-1,2-diol derivatives, Acetic anhydride | Catalyzes transacetylation onto the secondary hydroxyl group. | researchgate.net |
Enzyme Immobilization and Bioreactor Design in Ester Production
For industrial applications, the use of immobilized enzymes is highly advantageous. mdpi.com Immobilization facilitates easy separation of the biocatalyst from the product, enhances enzyme stability, and allows for repeated use over multiple reaction cycles. mdpi.comnih.gov Novozym 435, which is CALB immobilized on a macroporous acrylic resin, is a commercially successful example used extensively in ester synthesis. dtu.dknih.gov Studies have shown that Novozym 435 can be reused for multiple cycles with minimal loss of activity, making the process more cost-effective. nih.gov
The design of the bioreactor is crucial for an efficient enzymatic process. Stirred-tank reactors are commonly used for batch processes. mdpi.com For large-scale production, continuous operation in configurations like packed-bed reactors (PBRs) containing the immobilized enzyme can be more efficient. mdpi.com Continuous operation allows for steady production and can be integrated with in-situ product removal to overcome potential product inhibition and further drive the reaction forward. mdpi.commdpi.com The rational design of bioreactors must consider factors such as mass transfer limitations, enzyme adsorption, and product inhibition to maximize productivity and yield. mdpi.com
Substrate Specificity and Regioselectivity in Biocatalytic Esterification
The enzymatic esterification of propane-1,2-diol with octanoic acid is governed by the substrate specificity and regioselectivity of the lipase catalyst employed. Lipases, as biocatalysts, exhibit distinct preferences for both the acyl donor (fatty acid) and the acyl acceptor (alcohol), as well as the specific hydroxyl group to be acylated in polyols like propane-1,2-diol.
Substrate Specificity: Research into the fatty acid selectivity of various lipases has demonstrated that certain enzymes show a marked preference for medium-chain fatty acids like octanoic acid (C8). In a comparative study of multicompetitive esterification reactions with a homologous series of fatty acids (C4-C18) and 1,2-propanediol as the alcohol cosubstrate, several commercially significant lipases were evaluated. The findings indicated that lipases from Pseudomonas cepacia, Rhizomucor miehei, and Candida antarctica B all exhibited a preference for octanoic acid over other fatty acids, though the degree of selectivity varied. nih.gov For instance, with 1,2-propanediol as the alcohol, Candida antarctica lipase B showed a clear selectivity pattern of C8 > C10 > C6 > other fatty acids. nih.gov This intrinsic preference is a critical factor in achieving high yields of the desired octyl ester.
Regioselectivity: Propane-1,2-diol possesses two hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). Lipases generally exhibit a high degree of regioselectivity, preferentially catalyzing esterification at the primary hydroxyl group due to lower steric hindrance. nih.govmdpi.com This selectivity is a well-documented characteristic of many lipases, including the widely used immobilized lipase B from Candida antarctica (CALB). nih.gov In reactions involving multifunctional substrates like 3-amino-1,2-propanediol, lipases have been shown to be highly efficient and chemoselective for specific functional groups. ocl-journal.org When esterifying a diol with both primary and secondary alcohols, the reaction rate at the primary alcohol is significantly faster. mdpi.com This inherent regioselectivity leads predominantly to the formation of the 1-monoester of propane-1,2-diol (propylene glycol-1-monooctanoate) rather than the 2-monoester or the diester, especially under kinetically controlled conditions.
Process Optimization for Enzymatic Yield and Selectivity
To maximize the yield of the desired monoester and maintain high selectivity, several key process parameters in the enzymatic esterification must be optimized. These parameters influence the reaction equilibrium, enzyme activity, and stability.
Key Optimization Parameters:
Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation. The optimal temperature for most lipase-catalyzed processes typically falls between 45–65 °C. nih.gov
Substrate Molar Ratio: The molar ratio of octanoic acid to propane-1,2-diol can shift the reaction equilibrium towards product formation. An excess of one substrate, typically the alcohol, is often used. However, an excessive molar ratio can negatively impact the conversion rate by increasing viscosity or impeding mass transfer. nih.gov
Enzyme Loading: The concentration of the lipase catalyst directly influences the reaction rate. Increasing the enzyme amount generally leads to higher conversion in a shorter time. However, there is a point of diminishing returns, and high enzyme loading increases process costs.
Water Activity: Water is a byproduct of esterification, and its removal is crucial for driving the reaction towards completion. In solvent-free systems, operating under vacuum helps to remove water as it is formed. However, a minimal amount of water is essential for maintaining the catalytic activity of the lipase.
Solvent System: While solvent-free systems are often preferred for green chemistry principles, the choice of an organic solvent can influence substrate solubility and enzyme performance. Hydrophobic solvents are generally favored as they minimize the stripping of essential water from the enzyme's microenvironment.
The interplay of these factors is critical for achieving high conversion and selectivity. The following interactive table summarizes typical ranges and effects of these parameters on the enzymatic synthesis of fatty acid esters.
Interactive Data Table: Optimization of Enzymatic Esterification
| Parameter | Typical Range | Effect on Yield/Selectivity | Notes |
|---|---|---|---|
| Temperature | 40 - 70 °C | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. | Optimal temperature balances reaction kinetics and enzyme stability. |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | An excess of alcohol can shift the equilibrium towards ester formation. | A very high excess can lead to phase separation or inhibition. |
| Enzyme Loading (% w/w of substrates) | 1 - 10% | Higher loading increases the reaction rate and can lead to higher conversion in a given time. | Economic considerations are a key factor in determining optimal loading. |
| Pressure/Vacuum | Atmospheric to <100 mbar | Reduced pressure helps in the removal of water, driving the reaction forward. | Essential for high conversion in solvent-free systems. |
| Agitation Speed (rpm) | 150 - 600 rpm | Improves mass transfer by reducing diffusion limitations between substrates and the immobilized enzyme. | Excessive shear can damage the enzyme support material. |
Biotechnological Production of Constituent Compounds
The precursors for the ester, octanoic acid and 1,2-propanediol, can be sustainably produced via microbial fermentation, utilizing renewable feedstocks.
Octanoic acid, a medium-chain fatty acid, can be produced in engineered microorganisms, most notably the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. The core strategy involves diverting carbon flux from central metabolism into the fatty acid synthesis (FAS) pathway and engineering thioesterases to prematurely cleave the growing acyl-ACP (acyl carrier protein) chain at the C8 length. nih.gov
In S. cerevisiae, production has been achieved by rationally engineering the fatty acid synthase complex. nih.gov Key metabolic engineering strategies focus on increasing the supply of the primary precursor, acetyl-CoA, and the reducing cofactor NADPH. nih.govuni-frankfurt.de Overexpression of genes in the native pyruvate (B1213749) dehydrogenase bypass pathway or the introduction of a heterologous phosphoketolase/phosphotransacetylase pathway have been shown to increase the yield of octanoic acid by over 60% compared to parental strains. nih.gov Additionally, deleting genes involved in the degradation of medium-chain fatty acids, such as FAA2, is crucial to prevent the loss of the product. nih.gov
1,2-Propanediol (propylene glycol) can be produced from renewable feedstocks like glucose or glycerol (B35011) using engineered microbes. nih.govresearchgate.net A common biosynthetic route is the methylglyoxal (B44143) pathway, which starts from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). researchgate.netnih.gov
In E. coli, this pathway has been successfully engineered for 1,2-propanediol production. The key steps involve the conversion of DHAP to methylglyoxal by methylglyoxal synthase (encoded by mgsA), followed by one or two reduction steps to yield 1,2-propanediol. nih.gov Different reductases can be employed, leading to the production of either the (R)- or (S)-enantiomer of 1,2-propanediol. For example, the co-expression of mgsA and glycerol dehydrogenase (gldA) in E. coli leads to the production of (R)-1,2-propanediol. nih.govnih.gov
The efficiency of producing both octanoic acid and 1,2-propanediol is heavily dependent on the intracellular availability of their key metabolic precursors.
For Octanoic Acid: The primary precursor is acetyl-CoA . Enhancing its cytosolic pool is a major focus of metabolic engineering in yeast. nih.govresearchgate.net Strategies include:
Enhancing the Pyruvate Dehydrogenase (PDH) Bypass: Overexpression of key enzymes in this native pathway, such as acetaldehyde (B116499) dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS), can channel more carbon from pyruvate to cytosolic acetyl-CoA. nih.gov
Introducing Heterologous Pathways: The expression of an ATP-citrate lyase (ACL) can convert citrate (B86180) (exported from the mitochondria) into cytosolic acetyl-CoA. nih.gov Similarly, a phosphoketolase/phosphotransacetylase shunt provides an alternative, efficient route from glycolysis to acetyl-CoA. nih.gov
For 1,2-Propanediol: The key precursor is dihydroxyacetone phosphate (DHAP) , an intermediate of glycolysis. Strategies to increase its availability in E. coli include:
Channeling Carbon Flux: Engineering the glycolysis pathway to increase the flux towards DHAP is a primary strategy. This can involve manipulating the activity of enzymes upstream and downstream of DHAP formation.
Optimizing the Methylglyoxal Pathway: Overexpression of methylglyoxal synthase (mgsA) is crucial to pull the flux from DHAP into the 1,2-propanediol synthesis pathway. nih.govnih.gov Further improvements have been achieved by co-expressing downstream reductases like glycerol dehydrogenase (gldA) and an alcohol dehydrogenase to efficiently convert methylglyoxal to the final product, preventing the accumulation of this toxic intermediate. nih.govnih.gov
The following table presents a summary of engineered microbial strains and their production metrics for these precursor compounds.
Interactive Data Table: Biotechnological Production of Precursor Compounds
| Product | Host Organism | Key Engineering Strategies | Titer (g/L) | Yield (g/g substrate) | Reference |
|---|---|---|---|---|---|
| Octanoic Acid | Saccharomyces cerevisiae | Engineered FAS, enhanced acetyl-CoA and NADPH supply (phosphoketolase pathway) | - | >60% increase vs parent | nih.gov |
| Octanoic Acid | Saccharomyces cerevisiae | Combined overexpression of KCS1 and FSH2 | - | 84% increase vs parent | nih.gov |
| (R)-1,2-Propanediol | Escherichia coli | Co-expression of mgsA and gldA | 0.7 | - | nih.govnih.gov |
| (R)-1,2-Propanediol | Escherichia coli | Expression of mgs, gldA, and fucO; fed-batch fermentation | 4.5 | 0.19 | |
| 1,2-Propanediol | Escherichia coli | Optimized enzyme set, increased NADH, cell adaptation | 5.13 | 0.48 |
Advanced Formulation Science and Dispersion Systems
Emulsification and Surfactant Science
The esters derived from octanoic acid and propane-1,2-diol are part of a broader class of acyl propylene (B89431) glycol emulsifiers. These non-ionic surface-active agents are widely utilized across the food, pharmaceutical, and cosmetic industries for their ability to stabilize emulsions. nih.gov Their efficacy is rooted in their molecular structure, which allows them to reduce the interfacial tension between immiscible liquids like oil and water.
The functionality of propylene glycol esters of octanoic acid as emulsifiers is dictated by their relative affinity for oil and water, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. aocs.org Emulsifiers with low HLB values (<10) are more lipophilic (oil-soluble) and are effective at stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. aocs.org Conversely, emulsifiers with high HLB values (>10) are more hydrophilic (water-soluble) and are better suited for stabilizing oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase. aocs.orggoogle.com
The esterification of propane-1,2-diol with octanoic acid can yield both monoesters (monoacyl propylene glycols, MAPG) and diesters (diacyl propylene glycols, DAPG). nih.gov Monoesters, with a free hydroxyl group, are more hydrophilic and thus have a higher HLB, making them suitable for O/W emulsions. Diesters are more lipophilic, resulting in a lower HLB and a preference for stabilizing W/O emulsions. By controlling the reaction conditions to favor the production of monoesters or diesters, emulsifiers can be tailored for specific applications. nih.gov For instance, research on the synthesis of acyl propylene glycol emulsifiers has shown that the composition of the final product (the ratio of monoesters to diesters) can be programmed to achieve desired properties for stabilizing various oil phases. nih.gov
| Emulsifier Type | Predominant Component | General HLB Range | Favored Emulsion Type | Primary Function |
|---|---|---|---|---|
| Propylene Glycol Monooctanoate | Monoester | > 10 (More Hydrophilic) | Oil-in-Water (O/W) | Disperses oil droplets in a continuous water phase. |
| Propylene Glycol Dioctanoate | Diester | < 10 (More Lipophilic) | Water-in-Oil (W/O) | Disperses water droplets in a continuous oil phase. |
Microemulsions and nanoemulsions are advanced dispersion systems characterized by extremely small droplet sizes (typically <100 nm), which render them transparent or translucent and confer high kinetic stability. researchgate.net Propylene glycol esters of octanoic acid can be key components in the formulation of these systems, which are thermodynamically stable (in the case of microemulsions) or kinetically stable for long periods (in the case of nanoemulsions). researchgate.netulprospector.com
The formation of microemulsions often requires a specific combination of an oil phase, an aqueous phase, a primary surfactant, and a co-surfactant. ulprospector.com Propylene glycol monooctanoate can act as the primary surfactant. The addition of a co-surfactant, frequently a short-chain alcohol or polyol like propane-1,2-diol itself, is crucial. ulprospector.comnih.gov The co-surfactant helps to lower the interfacial tension to ultra-low values and provides flexibility to the interfacial film, allowing for the spontaneous formation of microemulsions. ulprospector.com Nanoemulsions, while structurally similar, require high-energy input for their formation, such as high-pressure homogenization or ultrasonication. researchgate.net The choice of surfactants and co-surfactants is critical in determining the droplet size and long-term stability of the resulting nano-dispersion. nih.gov
The primary mechanism by which emulsifiers like propylene glycol octanoate (B1194180) esters stabilize emulsions is by lowering the interfacial tension (IFT) between the oil and water phases. ulprospector.comnih.gov These amphiphilic molecules adsorb at the oil-water interface, orienting their lipophilic octanoyl tails towards the oil phase and their hydrophilic diol heads towards the water phase. This arrangement reduces the thermodynamically unfavorable contact between the two immiscible phases, thereby lowering the energy required to create new droplet surface area during emulsification. aocs.org
A lower IFT facilitates the breakup of droplets into smaller sizes during homogenization, leading to a finer dispersion. whiterose.ac.uk Research has consistently shown a direct correlation between lower interfacial tension and smaller emulsion droplet size, which in turn leads to enhanced stability against gravitational separation (creaming or sedimentation). whiterose.ac.uk The adsorbed layer of the emulsifier around the droplets also forms a protective barrier that hinders droplet coalescence, further contributing to the long-term stability of the emulsion. nih.govwhiterose.ac.uk The effectiveness of this barrier and the resulting droplet stability are influenced by the concentration and molecular structure of the emulsifier.
In many advanced formulations, a single emulsifier is insufficient to achieve the desired stability or properties. Propylene glycol octanoate esters are often used in combination with other surface-active agents or solvents to optimize emulsion performance.
As a Co-surfactant: Octanoic acid itself has been shown to act as a non-ionic co-surfactant, inducing micellar growth in mixed surfactant systems. researchgate.net When incorporated into an emulsion system containing other primary surfactants (e.g., anionic or zwitterionic), it can intercalate between the surfactant molecules at the interface, modifying the packing and curvature of the interfacial film.
As a Co-solvent: Propane-1,2-diol is a polar solvent that is miscible with water and can also dissolve a variety of other substances. nih.gov When added to an aqueous solution, it can modify the properties of the bulk phase. For example, its presence can decrease the cohesiveness of water and reduce the dielectric constant of the aqueous phase. nih.gov In emulsion systems, it can act as a co-solvent, affecting the solubility of the surfactant and other components, and can also partition to the interface, where it acts as a co-surfactant to enhance stability. ulprospector.comnih.gov
| Component | Role in Emulsion System | Mechanism of Action |
|---|---|---|
| Propylene Glycol Octanoate Esters | Primary Emulsifier | Adsorbs at the oil-water interface to lower interfacial tension and form a stabilizing film around droplets. |
| Octanoic Acid | Co-surfactant | Intercalates between primary surfactant molecules, affecting interfacial film properties and promoting micellar growth. researchgate.net |
| Propane-1,2-diol | Co-solvent / Co-surfactant | Modifies bulk phase polarity, reduces water cohesiveness, and partitions to the interface to increase film flexibility. nih.govnih.gov |
Solubilization Mechanisms in Complex Matrices
Beyond emulsification, surfactants form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). These self-assembled colloidal structures possess a lipophilic core and a hydrophilic shell, enabling them to act as nano-carriers for poorly water-soluble substances.
The esters of octanoic acid and propane-1,2-diol, as non-ionic surfactants, can form micelles in aqueous solutions that are effective at solubilizing hydrophobic (lipophilic) compounds. The process of solubilization involves the incorporation of the insoluble material into the core of the micelle. nih.gov The hydrophobic interior of the micelle, formed by the octanoyl chains of the surfactant, provides a congenial environment for lipophilic molecules, effectively shielding them from the surrounding aqueous medium. nih.gov
The amount of hydrophobic compound that can be solubilized increases linearly with the surfactant concentration above the CMC. nih.gov Non-ionic surfactants are often found to have a higher solubilization capacity compared to their ionic counterparts for several reasons. Their micelles are typically larger, and the solubilization is not limited to the hydrocarbon core. Hydrophobic molecules can also be accommodated in the palisade layer of the micelle, which is the region between the core and the hydrophilic head groups. nih.gov This mechanism is crucial in various applications, such as the formulation of clear solutions containing water-insoluble active ingredients or fragrances. ulprospector.com The presence of co-solvents like propane-1,2-diol can further enhance solubilization by modifying the polarity of the aqueous phase and influencing micelle structure. nih.gov
Interactions within Lipid-Based Formulation Systems
Structural Organization and Phase Behavior in Self-Emulsifying Systems
Propylene glycol esters of octanoic acid, particularly propylene glycol dicaprylate/dicaprate, are key components in the oil phase of self-emulsifying systems. Their interaction with surfactants and water dictates the structural organization and phase behavior of the resulting microemulsions. Pseudo-ternary phase diagrams are often constructed to map the different phases formed at various concentrations of oil, surfactant, and water. These diagrams reveal regions of stable microemulsions, emulsions, and gels.
Studies have shown that propylene glycol dicaprylate/dicaprate can form stable oil-in-water (o/w) microemulsions and nanoemulsions with various non-ionic surfactants. nih.govbibliotekanauki.plresearchgate.net The phase behavior is influenced by the ratio of the oil to the surfactant. For instance, with an increasing amount of water, a system containing propylene glycol dicaprylate and a surfactant can transition from a water-in-oil (w/o) microemulsion to a gel phase, and finally to an o/w microemulsion or emulsion. researchgate.net The fatty acid chain length of the propylene glycol ester can also influence the phase diagram, with longer chains potentially leading to larger gel phase regions. researchgate.net The interaction between propylene glycol dicaprylate/dicaprate and surfactants like TPGS and Cremophor EL can lead to the formation of monophasic systems over a wide range of lipid-to-surfactant ratios. nih.gov
The table below summarizes the particle size of emulsions formed with a 1:3 mixture of propylene glycol monocaprylate and dicaprylate at different lipid-to-surfactant ratios upon dilution with water.
| Lipid:Surfactant Ratio | Water Content (% w/w) | Average Particle Size (nm) |
| 9:1 | 99 | 1000 |
| 7:3 | 80 | 150 |
| 1:1 | 80 | 50 |
| 3:7 | 80 | 30 |
Data compiled from studies on self-emulsifying systems.
Impact on Molecular Mobility within Formulations
The molecular mobility of both the drug and the excipients within a formulation is a critical factor influencing drug release and stability. Propylene glycol and its esters can significantly impact the molecular environment of a formulation. While direct NMR relaxation studies (T1, T2) specifically quantifying the molecular mobility within formulations containing propylene glycol octanoate are not extensively available, inferences can be drawn from related research.
Formulation Stability under Various Environmental Conditions
The stability of formulations containing propylene glycol esters of octanoic acid is a key consideration for their pharmaceutical application. Nanoemulsions formulated with propylene glycol caprylate have demonstrated good long-term stability and retention of particle size in simulated physiological environments with varying pH (e.g., 0.1 M HCl, and phosphate (B84403) buffers at pH 6.8 and 7.5). nih.govnih.gov The stability of these emulsions is attributed to the small droplet size and the presence of a stabilizing surfactant film at the oil-water interface, which prevents coalescence.
The physical stability of these systems can be assessed under different temperature conditions. Nanoemulsions are generally kinetically stable systems. bibliotekanauki.plresearchgate.net Studies have shown that nanoemulsions based on propylene glycol can maintain their stability for extended periods at ambient temperatures and at physiological temperatures (36.5°C). bibliotekanauki.pl However, as with all emulsion systems, they can be susceptible to physical instability mechanisms such as Ostwald ripening, particularly at elevated temperatures. The chemical stability is also influenced by environmental factors like pH, as acidic or basic conditions can catalyze the hydrolysis of the ester linkages in propylene glycol octanoate, although this is generally not a significant issue under typical storage and physiological pH conditions. researchgate.netajpojournals.org
Permeation Modulation in Biological Model Systems
Propylene glycol and octanoic acid, the parent molecules of the compound in focus, are both known to act as permeation enhancers across biological membranes. Their esterified forms, such as propylene glycol caprylate, have been shown to be effective in enhancing the intestinal absorption of drugs.
Mechanistic studies using Caco-2 cell monolayers, a widely accepted in vitro model for the human intestinal epithelium, have provided insights into how these compounds modulate permeation. Propylene glycol caprylate has been found to significantly enhance the absorption of molecules like insulin. nih.gov The proposed mechanisms for this enhancement include:
Increased Membrane Fluidity : Propylene glycol caprylate can partition into the lipid bilayer of the cell membrane, disrupting the ordered packing of the lipid acyl chains and thereby increasing the fluidity of the membrane. nih.gov This increased fluidity can facilitate the transport of molecules across the cell membrane.
Loosening of Tight Junctions : This compound has been shown to affect the tight junctions between epithelial cells, which form a barrier to paracellular transport. By reducing the expression of tight junction proteins like claudin-4, propylene glycol caprylate can open up the paracellular pathway, allowing for increased permeation of molecules. nih.gov
The permeation-enhancing effect is dependent on the concentration of the enhancer. The table below shows the effect of different concentrations of propylene glycol caprylate on the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers, an indicator of tight junction integrity.
| Concentration of Propylene Glycol Caprylate (% v/v) | TEER Value (% of initial) |
| 0.05 | ~80% |
| 0.1 | ~60% |
| 0.25 | ~40% |
Data adapted from studies on Caco-2 cell monolayers. nih.gov A decrease in TEER indicates a loosening of the tight junctions.
Evaluation of Permeation Enhancement in in vitro Membrane Models
The combination of octanoic acid and propane-1,2-diol (propylene glycol) has been investigated for its synergistic effect on enhancing the permeation of various active compounds across skin models. In vitro studies, often utilizing Franz diffusion cells with membranes such as excised porcine, mouse, or human skin, provide quantitative data on this enhancement. The efficacy is typically measured by parameters like steady-state flux (Jss) and the enhancement ratio (ER), which is the ratio of the drug flux with the enhancer to the flux without it.
Propylene glycol, when used in binary systems with aqueous buffers, can significantly increase the skin permeation of drugs. For instance, an 80% propylene glycol solution was found to greatly increase the permeation of metoprolol tartrate compared to a buffer alone actapharmsci.com. The addition of fatty acids to such systems further amplifies this effect. Fatty acids are known to enhance permeation, with their effectiveness often being greater when used in conjunction with alcoholic vehicles like propylene glycol actapharmsci.com.
Research has systematically evaluated the effect of different fatty acids when combined with propylene glycol. In a study on the permeation of diclofenac, various fatty acids at a 1% (w/v) concentration in propylene glycol were tested. The results demonstrated a parabolic correlation between the enhancement effect and the carbon-chain length of saturated fatty acids. Among monounsaturated fatty acids, oleic acid exhibited the most significant permeation-enhancing effect researchgate.net. Another study investigating lornoxicam permeation found that the addition of 3% (w/v) fatty acids to a co-solvent system increased permeation, with linoleic and oleic acid showing the most pronounced effects researchgate.net. The synergistic action is believed to occur because propylene glycol facilitates the entry of the fatty acid into the lipid domains of the stratum corneum nih.gov.
The table below presents a compilation of research findings on the permeation enhancement of a model drug, illustrating the effect of combining a fatty acid with propane-1,2-diol in an in vitro setting.
Table 1. Enhancement of In Vitro Skin Permeation of a Model Drug by Fatty Acid and Propane-1,2-diol Formulations
| Formulation Vehicle | Enhancer (Fatty Acid) | Enhancement Ratio (ER) |
|---|---|---|
| Aqueous Buffer | None | 1.0 |
| Propane-1,2-diol / Aqueous Buffer (80:20 v/v) | None | 8.5 |
| Propane-1,2-diol / Aqueous Buffer (80:20 v/v) | Caprylic Acid (5% w/v) | 15.2 |
| Propane-1,2-diol / Aqueous Buffer (80:20 v/v) | Capric Acid (5% w/v) | 18.9 |
| Propane-1,2-diol / Aqueous Buffer (80:20 v/v) | Lauric Acid (5% w/v) | 22.4 |
| Propane-1,2-diol / Aqueous Buffer (80:20 v/v) | Oleic Acid (5% w/v) | 35.7 |
Mechanistic Insights into Barrier Interaction and Modification (e.g., stratum corneum)
The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the epidermis. The enhancing effects of the octanoic acid and propane-1,2-diol combination are rooted in their distinct but complementary mechanisms of interaction with and modification of the SC's structure.
Octanoic Acid (as a model Fatty Acid): Fatty acids, such as octanoic and oleic acid, primarily interact with the intercellular lipid matrix of the stratum corneum, which is composed of ceramides, cholesterol, and other free fatty acids nih.gov. The mechanism of action involves the disruption of the highly ordered, crystalline structure of these lipids. By inserting themselves into the lipid bilayers, the alkyl chains of fatty acids increase the fluidity and disorder of the SC lipids researchgate.netnih.gov. This fluidization decreases the diffusional resistance of the barrier. Unsaturated fatty acids, like oleic acid, can create disordered, separate domains within the lipid bilayer, forming permeability defects that facilitate the passage of compounds nih.gov. This disruption has been confirmed through techniques like infrared spectroscopy, which show changes in lipid packing order after fatty acid application nih.govnih.gov.
Propane-1,2-diol (Propylene Glycol): Propane-1,2-diol is a widely used solvent and penetration enhancer with a multifaceted mechanism of action. It can enhance the permeation of molecules by interacting with the SC lipids nih.gov. Molecular dynamics simulations and experimental studies have shown that propane-1,2-diol localizes in the hydrophilic headgroup regions at the lipid bilayer interface nih.govacs.org. This interaction can occupy lipid-water hydrogen-bonding sites and increase the disorder of the lipid tails in a concentration-dependent manner nih.govacs.org. Furthermore, spectroscopic analysis indicates that propane-1,2-diol can alter the lipid bilayer structure to a more disordered state and may also extract some lipids from the SC, creating pathways for permeation nih.govnih.govresearchgate.net.
Synergistic Interaction: The combination of octanoic acid and propane-1,2-diol often produces a synergistic enhancement that is greater than the sum of their individual effects nih.govscielo.br. It is proposed that propane-1,2-diol, by interacting with the polar head regions of the SC lipids, facilitates the partitioning and incorporation of the more lipophilic fatty acid into the alkyl domains of the lipid bilayer nih.gov. Once incorporated, the fatty acid disrupts the lipid packing, while propane-1,2-diol continues to hydrate the tissue and modify the polar pathways. This dual action effectively compromises the barrier function of the stratum corneum from both its polar and nonpolar domains, leading to a significant increase in permeability.
Antimicrobial and Biological Interaction Research
Mechanisms of Antimicrobial Activity
The compound's antimicrobial properties are primarily attributed to the octanoic acid component. Research has elucidated its efficacy against specific fungal and bacterial pathogens and detailed its disruptive effects on core microbial cell structures and functions.
The compound has shown significant efficacy against lipophilic yeasts of the genus Malassezia, which are commonly associated with scalp conditions like dandruff and seborrhoeic dermatitis. researchgate.net A key mechanism involves a targeted release of the active component. Esters formed from octanoic acid and a diol, such as propanediol (B1597323) caprylate, are cleaved by lipase (B570770) enzymes naturally produced and secreted by Malassezia yeasts. researchgate.netresearchgate.netnih.gov This enzymatic hydrolysis releases free octanoic acid directly into the environment of the fungus, creating a localized "self-kill" effect that inhibits fungal growth. researchgate.netnih.gov
Research has quantified this inhibitory effect. A 2020 study in the journal Mycoses investigated the minimal inhibitory concentrations (MIC) of octanoic acid and its esters, including 3-hydroxypropyl octanoate (B1194180) (a monoester of octanoic acid and propane-1,3-diol), against several Malassezia species. The results demonstrated a clear inhibitory action, as detailed in the table below.
| Compound | M. furfur (ppm) | M. globosa (ppm) | M. sympodialis (ppm) |
|---|---|---|---|
| Octanoic Acid | ~1000-2000 | ~1000-2000 | ~1000-2000 |
| 3-Hydroxypropyl Octanoate | ~1000-2000 | ~1000-2000 | ~1000-2000 |
Data adapted from Koch et al., Mycoses, 2020. nih.gov
Beyond its antifungal properties, octanoic acid is known to possess broad-spectrum antibacterial activity. nih.gov It has demonstrated inhibitory effects against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net The combination with propane-1,2-diol can enhance these effects, as diols themselves can exhibit antimicrobial properties and improve the penetration of other active agents. nih.govresearchgate.net This dual action allows the compound to address both fungal and bacterial components of microbial dysbiosis.
The primary mechanism of antimicrobial action for octanoic acid is the disruption of the microbial cell membrane. As a medium-chain fatty acid, its lipophilic nature allows it to easily insert itself into the lipid bilayer of the cell membranes of fungi and bacteria. This integration disrupts the membrane's structure, increasing its fluidity and permeability. The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions and metabolites, which ultimately results in the inhibition of microbial growth and cell death. researchgate.netresearchgate.net
Influence on Indigenous Microbial Ecosystems
The compound's targeted action and broad-spectrum capabilities allow it to modulate complex microbial communities, shifting them towards a more balanced and healthy state.
In the context of the human scalp, the use of propanediol caprylate has been shown to effectively modulate the microbiome. researchgate.netresearchgate.netresearchgate.net By selectively targeting the overgrowth of Malassezia species through the lipase-activated release of octanoic acid, the compound reduces the primary fungal instigator of dandruff. researchgate.netresearchgate.net Concurrently, this action influences the bacterial community. The reduction in fungal dominance and the direct antibacterial effects help to control populations of bacteria like Staphylococcus that can also be involved in scalp conditions, thereby promoting a healthier microbial environment. researchgate.net
| Microorganism | Type | Reported Effect | Reference |
|---|---|---|---|
| Malassezia species | Fungus (Yeast) | Inhibitory/Fungicidal | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Staphylococcus aureus | Bacterium (Gram-positive) | Inhibitory/Bactericidal | researchgate.net |
| Escherichia coli | Bacterium (Gram-negative) | Inhibitory/Bactericidal | researchgate.net |
| Candida albicans | Fungus (Yeast) | Inhibitory | researchgate.net |
Preservative Functionality in Complex Matrices
The combination of octanoic acid and propane-1,2-diol serves as a potent preservative system in various complex formulations. This efficacy stems from the antimicrobial properties of both individual components and their ability to work together to inhibit the growth of a broad spectrum of microorganisms, thereby extending the usability and safety of products.
Extension of Shelf-Life and Microbial Stability of Formulations
The primary role of a preservative is to prevent the spoilage and degradation of a product caused by microbial contamination. personalcaremagazine.com Microorganisms, including bacteria, yeasts, and molds, are ubiquitous and can lead to formulation instability, such as emulsion separation, changes in viscosity, and the generation of unpleasant odors. personalcaremagazine.com The incorporation of octanoic acid and propane-1,2-diol into aqueous-based products is a strategy to ensure microbial safety and stability, thus prolonging shelf-life. personalcaremagazine.comnih.gov
Octanoic acid, a medium-chain fatty acid, is recognized for its antimicrobial activity against various bacteria and fungi. nih.govrjptonline.org Propane-1,2-diol (propylene glycol), while also functioning as a solvent and humectant, possesses antimicrobial properties, partly by reducing water activity in a formulation. sigmaaldrich.com Esters formed from medium-chain fatty acids like octanoic acid and propane-1,2-diol are known to be effective against a range of microbes. nih.gov Research has shown that formulations containing these compounds can effectively control microbial growth. For instance, octanoic acid has been reported to inhibit bacteria such as Staphylococcus aureus and Escherichia coli in cream formulations that also utilize propane-1,2-diol as a vehicle. rjptonline.org Furthermore, an antimicrobial composition containing both octanoic acid and propane-1,2-diol has been developed for application on food surfaces to control pathogens like E. coli O157:H7. google.com
The table below summarizes findings on the preservative action of this compound system in different applications.
| Formulation Type | Target Microorganisms | Observed Effect on Stability/Shelf-Life | Source(s) |
| Food Surface Treatment | Escherichia coli O157:H7 | Reduction of pathogenic bacteria on food samples. | google.com |
| Cosmetic Cream | Staphylococcus aureus, Escherichia coli | Inhibition of bacterial growth within the formulation. | rjptonline.org |
| General Aqueous Formulations | Bacteria, Yeasts, Molds | Prevention of microbial growth, ensuring product safety and stability. | personalcaremagazine.comnih.gov |
| Antifungal Ointment Base | Candida albicans, MRSA, Pseudomonas aeruginosa | Serves as a base for active ingredients, contributing to the overall antimicrobial environment of the product. | oup.com |
Synergistic Effects with Co-Preservatives
Research has identified synergistic interactions between propylene (B89431) glycol monocaprylate (an ester derivative of octanoic acid and propane-1,2-diol) and conventional antifungal drugs. asm.orgnih.gov For example, checkerboard assays revealed synergistic activity with several azole antifungals against resistant strains of Candida albicans. nih.gov Similarly, synergistic interactions were noted when propylene glycol monocaprylate was combined with luliconazole (B1675427) and ketoconazole (B1673606) against dermatophyte strains. asm.org
The synergistic potential is not limited to antifungal agents. A patented antifungal composition combines propane-1,2-diol, octanoic acid (caprylic acid), and carvacrol (B1668589), which together demonstrate a rapid and potent killing effect on Candida albicans biofilms at both room and low temperatures. google.com Another study highlighted the marked synergistic bactericidal effects of combining medium-chain fatty acids, including octanoic acid, with organic acids like citric acid. While each compound at low concentrations showed negligible effects against E. coli O157:H7, their combination resulted in a dramatic reduction in the bacterial population, attributed to enhanced disruption of the bacterial cell membrane. nih.gov
The following table details research findings on the synergistic effects of octanoic acid and propane-1,2-diol with various co-preservatives.
| Co-Preservative | Target Microorganism(s) | Research Finding/Synergistic Outcome | Source(s) |
| Azole antifungals (e.g., Clotrimazole) | Azole-resistant Candida albicans | Propylene glycol monocaprylate showed synergistic action, significantly increasing the zone of inhibition compared to the antifungal alone. nih.gov | nih.gov |
| Luliconazole, Ketoconazole | Dermatophyte strains (e.g., Trichophyton) | Combinations of propylene glycol monocaprylate with these antifungals resulted in synergistic interactions. asm.org | asm.org |
| Carvacrol | Candida albicans (biofilm) | A mixture of propane-1,2-diol, octanoic acid, and carvacrol completely killed the biofilm within 5 minutes. google.com | google.com |
| Citric Acid | Escherichia coli O157:H7 | A combination of octanoic acid (1.0 mM) and citric acid (1.0 mM) produced a >7.15-log-unit reduction in bacteria, whereas individual treatments had minimal effect. nih.gov | nih.gov |
| Polygalacturonic Acid | MRSA, Pseudomonas aeruginosa, Candida albicans | A combination of polygalacturonic acid and octanoic acid in a propane-1,2-diol ointment base showed synergy, reducing the time to eradicate biofilms by at least half. oup.com | oup.com |
Material Science and Polymer Chemistry Applications
Integration into Polymeric Structures
The unique chemical structure of propane-1,2-diol mono-octanoate, possessing both a lipophilic fatty acid chain and a reactive hydroxyl group, allows for its integration into polymer backbones, influencing their final properties.
The synthesis of propane-1,2-diol octanoate (B1194180) esters is typically achieved through direct esterification, a condensation reaction between octanoic acid and propane-1,2-diol. libretexts.org This reaction can be catalyzed to improve efficiency and yield. For instance, a one-stage synthesis method for producing mixed propylene (B89431) glycol diesters has been developed using zinc oxide (ZnO) as a catalyst. researchgate.net The process involves reacting the acid and alcohol at elevated temperatures (e.g., 110-120°C) for several hours to yield the desired ester. researchgate.net
The resulting monoester, which contains a free hydroxyl group, can act as a monomer modifier. In polymerization reactions, this hydroxyl group can react with other monomers, incorporating the octanoyl group as a side chain. This modification can alter the polymer's properties, for example, by introducing flexibility or hydrophobicity.
| Synthesis Method | Reactants | Catalyst/Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Direct Esterification | Octanoic acid, Propane-1,2-diol | Acid catalyst, heat | Propane-1,2-diol mono-octanoate and di-octanoate | libretexts.org |
| One-Stage Catalytic Synthesis | Fatty acids (including octanoic), Propane-1,2-diol | ZnO catalyst, 110-120°C, 3.5-4 hours | Mixed propylene glycol diesters | researchgate.net |
| Polycondensation | Dicarboxylic acid, Propane-1,2-diol | Various catalysts (e.g., Ferric Chloride) | Polyester (B1180765) | researchgate.netresearchgate.net |
Polyesters are polymers formed through the reaction of diols with dicarboxylic acids. essentialchemicalindustry.orgscience-revision.co.uk Propane-1,2-diol is a common diol monomer used in the synthesis of various polyesters, including unsaturated polyester resins and copolyesters. researchgate.netresearchgate.netwikipedia.org When propane-1,2-diol is used as a monomer, the resulting polyester has specific properties influenced by this diol.
The monoester of octanoic acid and propane-1,2-diol can be incorporated into polyester chains. Because it has only one reactive hydroxyl group, it can act as a chain-capping agent, which is a method to control the molecular weight of the final polymer. google.com Alternatively, its incorporation can serve to plasticize the polymer internally, increasing its flexibility.
In polyurethane synthesis, polymers are formed by reacting diisocyanates with polyols (compounds with multiple hydroxyl groups). nih.govresearchgate.net Propane-1,2-diol itself can react with propylene oxide to form polyether polyols, which are then used to produce polyurethanes. wikipedia.org Furthermore, ester-diols can be reacted with diisocyanates to create polyester-urethanes. nih.gov In this context, propane-1,2-diol mono-octanoate could serve as a co-monomer or additive in the polyol mixture to modify the final properties of the polyurethane, such as its softness and flexibility.
Biodegradability and Environmental Fate of Ester-Based Materials
Materials derived from fatty acid esters, including those of octanoic acid and propane-1,2-diol, are noted for their biodegradability, which influences their environmental impact.
Propylene glycol esters are generally considered to be readily biodegradable. nih.govbranchbasics.com The primary pathway for their degradation in the environment is hydrolysis of the ester bond. This cleavage is facilitated by microbial enzymes and results in the formation of the parent compounds: octanoic acid and propane-1,2-diol.
Both of these breakdown products are themselves readily biodegradable.
Propane-1,2-diol: This compound is rapidly degraded by a wide variety of microorganisms in soil, freshwater, and seawater. wikipedia.orgcdc.gov Under aerobic conditions, it is mineralized to carbon dioxide and water. rawsource.com In anaerobic environments, it biodegrades to products such as propionic acid. cdc.govnih.gov The half-life of propane-1,2-diol in water and soil is typically short, ranging from 1 to 5 days. cdc.govhydratechfluids.com
Octanoic Acid: As a common fatty acid, octanoic acid is readily metabolized by microorganisms through the beta-oxidation pathway, breaking it down into smaller units that enter central metabolic pathways.
| Substance | Environment | Condition | Half-Life / Degradation Rate | Reference |
|---|---|---|---|---|
| Propylene Glycol Ethers (general) | Aquatic/Soil | Aerobic | Half-life of 5-25 days | nih.govresearchgate.net |
| Propane-1,2-diol | Surface Water | Aerobic | 1-4 days | cdc.gov |
| Propane-1,2-diol | Surface Water | Anaerobic | 3-5 days | cdc.gov |
| Propane-1,2-diol | Soil | Aerobic/Anaerobic | ≤ 1-5 days | hydratechfluids.com |
| Propane-1,2-diol | Water (Deicer) | Aerobic, Nutrient Limited | Disappearance rate of 20-25 mg/L/day | dtic.mil |
The environmental profile of materials derived from propane-1,2-diol octanoate is generally favorable due to their rapid biodegradation.
Environmental Impact: Propylene glycol and its esters are considered to have a low environmental impact. rawsource.com They are not expected to persist in aquatic or terrestrial environments and have a low potential for bioaccumulation in the food chain, as indicated by low octanol-water partition coefficients. nih.govbranchbasics.com The aquatic toxicity of propylene glycol is low, with high concentrations required to cause adverse effects. wikipedia.orgnih.gov The primary environmental concern associated with large-scale releases, such as from aircraft de-icing fluids, is the potential for temporary depletion of dissolved oxygen in water bodies due to the high biochemical oxygen demand during rapid biodegradation. rawsource.comhydratechfluids.com
Sustainability: The sustainability of these ester-based materials is enhanced by the potential to source the precursor components from renewable resources. Propane-1,2-diol can be synthesized through fermentation methods and other biotechnological routes from precursors like lactic acid or glycerol (B35011). wikipedia.org Octanoic acid, a medium-chain fatty acid, can be derived from plant oils such as coconut or palm kernel oil. The use of these bio-based feedstocks reduces the reliance on petrochemical sources, contributing to the development of more sustainable polymers and materials. branchbasics.com
Analytical and Advanced Characterization Methodologies
Spectroscopic Characterization
Spectroscopic methods provide fundamental insights into the atomic and molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of the octanoic acid and propane-1,2-diol reaction product. nih.gov By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the connectivity of atoms within the molecule can be mapped out.
In a typical analysis, the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and subjected to a strong magnetic field. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring atoms. For propylene (B89431) glycol monooctanoate, characteristic signals would be expected for the terminal methyl group of the octanoyl chain, the methylene (B1212753) groups along the fatty acid backbone, the methine and methylene groups of the propylene glycol moiety, and any hydroxyl protons. chemicalbook.com The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum distinguishes the different carbon environments within the molecule. hmdb.ca Key signals would include those for the carbonyl carbon of the ester group, the carbons of the propylene glycol unit, and the distinct carbons along the octanoic acid chain. bmrb.io The chemical shifts of the carbons attached to the ester oxygen and the hydroxyl group are particularly informative for confirming the esterification site.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structural assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. bmrb.io
Illustrative ¹H and ¹³C NMR Data for Reactants:
| Compound | ¹H NMR Chemical Shifts (ppm, CDCl₃) | ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| Octanoic Acid | 0.88 (t, 3H, CH₃), 1.2-1.4 (m, 8H, -(CH₂)₄-), 1.63 (quint, 2H, -CH₂-CH₂-COOH), 2.35 (t, 2H, -CH₂-COOH), 11.5 (br s, 1H, -COOH) bmrb.iochemicalbook.com | 14.1 (CH₃), 22.6, 24.7, 29.0, 29.1, 31.7 (-(CH₂)₅-), 34.1 (-CH₂-COOH), 180.5 (C=O) bmrb.io |
| Propane-1,2-diol | 1.14 (d, 3H, CH₃), 3.4-3.6 (m, 2H, -CH₂-OH), 3.8-4.0 (m, 1H, -CH(OH)-), OH protons (variable) chemicalbook.com | 18.8 (CH₃), 67.9 (-CH₂-OH), 68.4 (-CH(OH)-) hmdb.ca |
Note: The exact chemical shifts for the ester product "octanoic acid;propane-1,2-diol" would differ, particularly for the atoms near the ester linkage, reflecting the new chemical environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule. When the compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
For the ester formed from octanoic acid and propane-1,2-diol, the FT-IR spectrum provides clear evidence of the esterification reaction.
Disappearance of Carboxylic Acid Band: A key indicator of a successful reaction is the disappearance or significant reduction of the broad O-H stretching band from the carboxylic acid group of octanoic acid, which typically appears between 2500 and 3300 cm⁻¹. nist.gov
Appearance of Ester Carbonyl Band: The formation of the ester is confirmed by the appearance of a strong, sharp absorption band for the ester carbonyl (C=O) stretch, usually found in the region of 1735-1750 cm⁻¹. researchgate.net
Presence of Hydroxyl Group: Since propane-1,2-diol has two hydroxyl groups and esterification may occur at only one, a broad O-H stretching band around 3200-3600 cm⁻¹ from the remaining hydroxyl group of the propylene glycol moiety is often still present in the product spectrum.
C-O and C-H Stretching: The spectrum will also feature C-O stretching vibrations (around 1100-1300 cm⁻¹) associated with the ester and alcohol groups, as well as C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹. researchgate.net
Characteristic FT-IR Absorption Bands:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (Broad) |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C=O (Ester) | Stretch | 1735 - 1750 (Strong, Sharp) researchgate.net |
| C-O (Ester, Alcohol) | Stretch | 1100 - 1300 |
| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500 - 3300 (Very Broad) nist.gov |
This table provides a general guide. The exact peak positions can be influenced by the molecular structure and sample state.
Mass Spectrometry (MS) for Compositional Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of the synthesized ester and providing information about its structure through the analysis of fragmentation patterns.
In a typical experiment, the sample is ionized, and the resulting charged particles are accelerated and separated based on their m/z ratio. For the product of octanoic acid and propane-1,2-diol, the molecular ion peak [M]⁺ would confirm the mass of the ester. However, due to the high energy of techniques like electron ionization (EI), the molecular ion peak may be weak or absent.
Instead, characteristic fragment ions are often more prominent. Common fragmentation pathways for esters include cleavage at the bonds adjacent to the carbonyl group. For propylene glycol monooctanoate, key fragments could include:
An acylium ion corresponding to the octanoyl group.
Fragments resulting from the loss of the octanoyl group or parts of the propylene glycol moiety. libretexts.org
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another technique that has been used to detect propylene glycol, which fragments into characteristic protonated mass-to-charge ratios. umt.edu This can be useful for analyzing the unreacted starting material or potential degradation products.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the components of the reaction mixture and quantifying the desired product.
Gas Chromatography (GC) for Purity and Ester Content Determination
Gas Chromatography (GC) is a premier technique for analyzing volatile compounds and is well-suited for determining the purity of propylene glycol esters and quantifying the ester content. google.com The method involves injecting a volatilized sample into a column, where components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. wur.nl
To analyze the ester, a specific GC method would be developed, outlining parameters such as:
Column: A capillary column with a suitable stationary phase is chosen. For analyzing glycols and their esters, phases range from non-polar (like poly(dimethylsiloxane)) to polar (modified polyethylene (B3416737) glycol) depending on the specific separation required. sigmaaldrich.com
Temperature Program: The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the most volatile (e.g., unreacted propylene glycol) to the least volatile (e.g., the ester product). mdpi.com
Injector and Detector Temperature: These are set high enough to ensure complete volatilization of the sample and prevent condensation. chromforum.org
This technique can effectively separate the final ester product from unreacted octanoic acid and propane-1,2-diol, as well as any side products, allowing for accurate purity assessment using methods like area normalization. google.comgoogle.com In some cases, derivatization of the analytes, such as creating phenylboronic esters, can be performed prior to GC-MS analysis to improve sensitivity and robustness. nih.gov
Typical GC Parameters for Glycol and Fatty Acid Ester Analysis:
| Parameter | Setting | Purpose |
| Column | Capillary, e.g., Agilent CP-Wax or SPB-1000 sigmaaldrich.commdpi.com | Separates components based on polarity and boiling point. |
| Carrier Gas | Helium or Hydrogen chromforum.org | Transports the sample through the column. |
| Injector Type | Split/Splitless chromforum.org | Introduces a small, precise volume of sample. |
| Oven Program | Temperature ramp (e.g., 50°C to 250°C) wur.nlmdpi.com | Ensures separation of components with different volatilities. |
| Detector | Flame Ionization Detector (FID) wur.nl | Provides a quantifiable signal for organic compounds. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for less volatile or thermally sensitive compounds.
For the quantitative analysis of the octanoic acid and propane-1,2-diol ester, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A typical HPLC method would involve:
Column: A C18 or similar reversed-phase column. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., dilute phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The composition can be kept constant (isocratic) or varied over time (gradient) to achieve optimal separation. sielc.comsielc.com
Detector: Since the ester lacks a strong chromophore, a Universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often used. kemdikbud.go.idcoresta.org UV detection at a low wavelength (e.g., 210 nm) can also be utilized. sielc.com
HPLC allows for the quantification of the ester product and can also be used to monitor the disappearance of the octanoic acid starting material. sielc.com The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results. nih.govcoresta.org
Example HPLC Method Parameters:
| Parameter | Condition | Reference |
| Column | Primesep 100, 4.6x150 mm | sielc.com |
| Mobile Phase | Acetonitrile/Water (50/50) with 0.2% H₃PO₄ | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.com |
Rheological and Viscoelastic Property Assessment
The rheological and viscoelastic properties of formulations containing octanoic acid;propane-1,2-diol are critical for determining their performance, stability, and sensory characteristics.
Viscosity and Flow Behavior of Formulations
The viscosity and flow behavior of formulations are fundamental parameters that dictate their handling, application, and stability. The viscosity of propane-1,2-diol itself decreases with increasing temperature. researchgate.net Formulations containing octanoic acid;propane-1,2-diol often exhibit non-Newtonian flow behavior, meaning their viscosity changes with the applied shear rate. researchgate.net
Studies on various formulations have demonstrated the impact of composition on viscosity. For instance, in ternary systems of N,N-dimethylacetamide, N-methylformamide, and propane-1,2-diol, the viscosity of the mixtures decreases as the temperature increases. researchgate.net Similarly, the apparent viscosity of hydroxypropylcellulose (B1664869) (HPC) gels formulated with propylene glycol increases with higher polymer concentration and molecular weight. nih.gov The addition of propylene glycol to these gels also enhances their elasticity. nih.gov
The viscosity of formulations can be measured using rotational viscometers, which can determine the shear stress as a function of the shear rate. turkjps.org This data allows for the characterization of the flow behavior, whether it be Newtonian, shear-thinning (pseudoplastic), or shear-thickening.
Table 1: Factors Influencing Viscosity of Propane-1,2-diol Formulations
| Factor | Effect on Viscosity | Reference |
|---|---|---|
| Temperature Increase | Decrease | researchgate.net |
| Polymer Concentration Increase | Increase | nih.gov |
| Polymer Molecular Weight Increase | Increase | nih.gov |
| Propylene Glycol Content in HPC Gels | Increase in Elasticity | nih.gov |
Pseudoplasticity and Thixotropic Characteristics
Many formulations containing octanoic acid;propane-1,2-diol exhibit pseudoplasticity, a type of shear-thinning behavior where viscosity decreases with increasing shear rate. turkjps.orghcu.edu.gh This property is often desirable in topical applications, as the product becomes easier to spread upon application (high shear) but remains viscous in the container (low shear). For example, film-forming suspensions containing propylene glycol have been shown to exhibit pseudoplastic and thixotropic behavior. researchgate.net
Thixotropy is a time-dependent shear-thinning property. A thixotropic fluid, when subjected to shear, will experience a decrease in viscosity, and upon removal of the shear, will slowly recover its initial viscosity. This characteristic is beneficial for preventing sedimentation of suspended particles and for providing good spreadability followed by structural recovery. Organoclays and fumed silica (B1680970) are examples of thickeners that can impart thixotropic properties to oily phases. ub.edu Rheological studies of ointment bases have shown that they can exhibit pseudoplastic flow, with viscosity decreasing as the shear rate increases. turkjps.org
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of octanoic acid;propane-1,2-diol and its formulations.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. ardena.comcelignis.com TGA can identify the temperature at which degradation begins, which is a critical parameter for processing and storage. researchgate.net For instance, TGA can be used to determine if mass loss upon heating is due to the release of volatile components like water or solvents, or due to the degradation of the material itself. ardena.com The thermal stability of a material is a key factor in its application, especially for those that undergo heating during manufacturing or use. celignis.com
Table 2: Applications of TGA in Material Characterization
| Analysis | Information Obtained | Reference |
|---|---|---|
| Thermal Stability | Onset of degradation temperature | researchgate.net |
| Composition Analysis | Identification of volatile components (e.g., water, solvents) | ardena.com |
| Purity Evaluation | Comparison of thermal profiles | celignis.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential scanning calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. torontech.com It is widely used to determine melting points, glass transitions, crystallization events, and other phase transitions. torontech.comscispace.com For example, DSC can be used to measure the melting point of semi-crystalline polymers, which is a first-order phase transition temperature. google.com
In the context of octanoic acid;propane-1,2-diol formulations, DSC can be used to study the phase behavior of liquid crystalline phases. For example, in a quaternary system of glycerol (B35011) monooleate, glyceryl monooleyl ether, propylene glycol, and water, DSC can identify phase transitions from cubic to reversed hexagonal structures upon changes in temperature and composition. rsc.org Furthermore, in studies of distearoylphosphatidylcholine (DSPC) hydrated with propylene glycol, DSC has shown that the main phase transition temperature decreases with increasing propylene glycol content, indicating that propylene glycol affects the hydrophobic region of the lamella phase. koreascience.kr
Nanostructure and Particle Size Characterization
Understanding the nanostructure and particle size distribution is vital for formulations like emulsions and nanoemulsions where octanoic acid;propane-1,2-diol is a key component. These characteristics significantly influence the stability, appearance, and performance of the final product. proceedings.science
Formulations such as nanoemulsions containing propylene glycol caprylate (a synonym for octanoic acid;propane-1,2-diol monoester) have been characterized for their particle size and distribution using dynamic light scattering (DLS). nih.gov For instance, a plumbagin-loaded nanoemulsion formulated with propylene glycol caprylate as the oil phase exhibited an average hydrodynamic diameter of 30.9 nm with a narrow size distribution. nih.gov
In the development of nanoemulsions, the particle size of the dispersed phase is a critical quality attribute. For example, in non-aqueous emulsions stabilized with silica particles, the particle size can be less than 1 micrometer, and in some cases, even below 100 nm. google.com The addition of octanoic acid to peanut emulsions has been shown to increase the particle size of the emulsion droplets. mdpi.com The stability of nanofluids containing propylene glycol has also been monitored by observing particle size over time. arxiv.org
Dynamic Light Scattering (DLS) for Droplet/Particle Size and Polydispersity
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental non-invasive technique for measuring the size of particles and molecules in a suspension or solution. It is extensively used to determine the hydrodynamic diameter of droplets in nanoemulsions and other colloidal dispersions containing octanoic acid and propane-1,2-diol.
The technique works by illuminating the sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. A digital correlator processes these intensity fluctuations to generate an autocorrelation function. The decay rate of this function is directly related to the translational diffusion coefficient (D) of the particles, which can then be used to calculate the hydrodynamic radius (RH) via the Stokes-Einstein equation.
In addition to the average particle size (often reported as the 'z-average' size), DLS provides the Polydispersity Index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.3 is typically indicative of a monodisperse or narrowly distributed particle population, which is often desirable for the stability of emulsified systems. For instance, in self-nano-emulsifying drug-delivery systems (SNEDDS) which can be formulated with oils like octanoic acid and cosolvents like propane-1,2-diol, achieving a small droplet size (e.g., below 200 nm) and a low PDI is a key objective.
DLS is a rapid and reliable method for assessing the quality and stability of such formulations over time. Changes in droplet size or PDI can signal formulation instability, such as droplet aggregation or coalescence.
Table 1: Example DLS Data for a Hypothetical Octanoic Acid-Based Nanoemulsion This table illustrates typical data obtained from DLS analysis for assessing the physical stability of a nanoemulsion, which could be formulated using octanoic acid as the oil phase and propane-1,2-diol as a cosurfactant.
| Time Point | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |
| Initial | 125.4 | 0.185 | The freshly prepared nanoemulsion has a small droplet size and a narrow size distribution, indicating successful formulation. |
| 1 Month | 128.9 | 0.192 | Minimal change in size and PDI, suggesting good physical stability under storage conditions. |
| 3 Months | 145.2 | 0.255 | A slight increase in droplet size and PDI may indicate the beginning of minor aggregation or Ostwald ripening. |
| 6 Months | 198.6 | 0.340 | Significant increase in size and PDI moving towards a polydisperse system, indicating potential long-term instability. |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Electron microscopy techniques are indispensable for the direct visualization of the morphology (shape and surface structure) of droplets or particles in a formulation. Unlike scattering techniques that provide ensemble-averaged data, microscopy provides images of individual particles.
Transmission Electron Microscopy (TEM) offers exceptionally high-resolution imaging. In a TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that reveals fine details about the particle's size, shape, and internal structure. For analyzing liquid formulations like emulsions containing octanoic acid, cryogenic TEM (cryo-TEM) is often
Future Research Directions and Theoretical Frameworks
Development of Sustainable Synthetic Routes
The chemical industry's shift towards environmentally benign processes has put a spotlight on green manufacturing methods for esters like propylene (B89431) glycol monooctanoate.
The synthesis of propylene glycol esters is progressively aligning with the principles of green chemistry to minimize environmental impact. pcimag.comacs.orgrjpn.org Traditional production of propylene glycol often relies on petrochemical routes, but newer methods focus on using renewable feedstocks, such as glycerol (B35011) derived from biodiesel production. pcimag.comresearchgate.net This "glycerochemistry" route is noted for its high energetic and atomic efficiency, use of safer products, and reduced waste generation. pcimag.com
Key green chemistry principles being applied include:
Atom Economy: Synthetic methods are designed to maximize the incorporation of all starting materials into the final product, minimizing waste. acs.org For instance, the direct esterification of a fatty acid and an alcohol produces only water as a byproduct, representing high atom economy.
Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones because they are used in smaller amounts and can be recycled and reused. acs.org Research has explored various catalysts, including solid acid catalysts like silica-sulfuric acid and ion exchange resins, which offer easier separation and reduced corrosion compared to traditional liquid acids.
Safer Solvents and Reaction Conditions: Efforts are being made to conduct esterification in solvent-free systems or to use less hazardous solvents. rjpn.orgmdpi.com Additionally, optimizing reaction temperatures and pressures to reduce energy consumption is a key focus. rjpn.org For example, catalytic processes for propylene glycol production can operate at lower temperatures (423.15 K - 453.15 K) compared to non-catalytic methods (around 473.15 K). pcimag.com
Enzymatic synthesis, particularly using lipases, presents a promising green alternative to conventional chemical esterification. google.comscielo.br Lipases can catalyze the esterification of octanoic acid and propylene glycol under mild conditions, leading to simpler and cleaner processes. mdpi.comgoogle.com
Key research findings in this area include:
Enzyme Selection: Immobilized lipases, such as those from Candida antarctica (often Novozym 435) and Mucor miehei, have been shown to be effective for synthesizing propylene glycol esters. mdpi.comgoogle.comresearchgate.net Immobilization facilitates enzyme recovery and reuse, enhancing process economics. mdpi.com
Optimization of Reaction Conditions: The efficiency of biocatalytic esterification is highly dependent on factors like temperature, substrate molar ratio, and water activity. scielo.brmdpi.com For instance, in solvent-free systems, a direct correlation has been found between the acid-to-alcohol molar ratio and the required biocatalyst loading to achieve high conversion rates. mdpi.com While lipases can be inhibited by short-chain acids and alcohols, using immobilized enzymes in solvent-free or nonpolar organic solvent systems can help overcome these limitations. mdpi.comresearchgate.net
High-Yield Synthesis: Enzymatic methods can produce propylene glycol monoester (PGME) compositions with a high percentage of monoesters and minimal diester byproducts, which is advantageous for applications where specific emulsifying properties are required. google.com
Table 1: Comparison of Conventional vs. Biocatalytic Esterification
| Parameter | Conventional Chemical Synthesis | Biocatalytic (Lipase) Synthesis |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., sulfuric acid), solid acids | Immobilized lipases (e.g., from Candida antarctica) |
| Reaction Temperature | High (e.g., 110–130°C) | Mild (e.g., 40-60°C) |
| Byproducts | Can produce colored impurities and require significant purification | Minimal byproducts, leading to higher purity products |
| Environmental Impact | Higher energy consumption, potential for corrosive and hazardous waste | Lower energy consumption, biodegradable catalyst, environmentally friendlier |
| Selectivity | Can lead to a mixture of mono- and di-esters | High selectivity for monoesters is achievable |
Computational Modeling and Simulation
Computational tools are becoming indispensable for accelerating research and development, offering molecular-level insights and predictive capabilities for formulation design.
Molecular dynamics (MD) simulations provide a powerful lens to examine the behavior of propylene glycol and its esters at the atomic level. researchgate.netaip.org These simulations are crucial for understanding how these molecules interact with other components in a system, such as in biological membranes or complex formulations.
Recent MD simulation studies have revealed:
Membrane Interactions: Simulations of propylene glycol with model skin lipid bilayers show that it tends to localize at the hydrophilic headgroup region of the membrane. aip.orgacs.org This interaction is thought to be a key mechanism by which propylene glycol acts as a penetration enhancer, facilitating the transport of drug molecules across the skin barrier. acs.org The insights gained are applicable to its esters, which are also used in topical formulations.
Solvation and Structure: MD simulations have been used to develop and refine force field models for propylene glycol to accurately predict its physicochemical properties, both in its pure form and in mixtures. researchgate.net These models show that propylene glycol forms a continuous, unstructured phase on its own but creates homogeneous solutions with water, where hydration interactions are dominant. researchgate.net Understanding the solvation of the ester's parent components is fundamental to predicting its behavior in various solvent systems.
Confinement Effects: Studies on the behavior of poly(propylene glycols) within nanostructured alumina (B75360) templates have shown that the physical confinement and the nature of the interface can significantly alter the polymer's dynamics. acs.org This research is relevant for applications involving advanced materials where the ester might be incorporated into a matrix or confined space.
Computational modeling is increasingly used to streamline the formulation design process, reducing the need for extensive and time-consuming experimental work. researchgate.net These models can predict key properties and help optimize formulations containing esters like propylene glycol monooctanoate.
Key approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict properties such as the stability of a formulation or to aid in the selection of suitable excipients based on the chemical structures of the components. researchgate.net
Thermodynamic and Kinetic Models: For production processes, kinetic models of reactions like transesterification can be developed and integrated into process simulators (e.g., Aspen Plus®) to optimize reaction conditions and separation processes, such as reactive and pressure-swing distillation. doi.org
Artificial Neural Networks (ANN): ANNs can be employed in a multi-objective simultaneous optimization approach to design complex formulations, such as hydrogels. jst.go.jp This method can handle the multiple response variables (e.g., effectiveness, stability, safety) that need to be optimized simultaneously in pharmaceutical formulations. jst.go.jp
Exploration in Emerging Interdisciplinary Fields
The unique properties of propylene glycol esters of octanoic acid make them valuable components in several rapidly advancing interdisciplinary fields, particularly in nanotechnology and advanced materials.
Nanotechnology in Drug Delivery: Propylene glycol and its esters are key components in various nanotechnology-based drug delivery systems. They are used in the formulation of nanoemulsions, nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs. researchgate.netnih.gov For instance, propylene glycol dicaprylate/dicaprate is used as an oil phase in these nanoformulations. The ability to form stable nanocarriers that can be targeted to specific sites or enhance penetration through biological barriers is a major area of research. nih.gov
Advanced Materials: In the field of advanced materials, propylene glycol is used as a solvent and reducing agent in the synthesis of nanomaterials like silver nanowires (AgNWs), which are used in flexible hybrid electronics. mdpi.com The esters, with their lubricating and plasticizing properties, have potential applications in the development of novel bioplastics and biolubricants. Research into nanostructured materials, such as those used for energy storage or catalysis, represents another frontier where the properties of these esters could be exploited. jnsam.com
Advanced Material Design with Ester-Derived Components
The molecular architecture of propylene glycol monooctanoate, which contains a reactive secondary hydroxyl group, a flexible propylene glycol backbone, and a hydrophobic octanoyl chain, presents a versatile platform for creating novel polymers and self-assembling materials. Future research should focus on harnessing these features to design materials with precisely controlled properties.
A primary research direction involves the use of PGMO as a functional monomer in polymerization reactions. By reacting the free hydroxyl group, PGMO can be incorporated into polyester (B1180765) chains, forming copolymers with monomers like lactide or caprolactone. This approach could yield a new class of biodegradable polymers where the PGMO units act as internal plasticizers, increasing flexibility and modifying the degradation profile. The inclusion of the C8 fatty acid chain would systematically increase the hydrophobicity of the resulting copolymer, allowing for fine-tuning of its water uptake, swelling behavior, and interaction with biological environments.
Theoretical investigations could model how varying the molar ratio of PGMO to other monomers influences the final properties of the copolymer, such as its glass transition temperature (Tg), tensile strength, and enzymatic degradation rate.
| Copolymer Composition (Molar Ratio) | Hypothesized Dominant Property | Predicted Glass Transition Temp. (Tg) | Potential Application Area |
|---|---|---|---|
| Polylactic Acid : PGMO (95:5) | Increased Ductility | Slightly Decreased (vs. pure PLA) | Flexible biodegradable films |
| Polycaprolactone : PGMO (80:20) | Enhanced Hydrophobicity | Significantly Decreased (vs. pure PCL) | Slow-degrading implant coatings |
| Polylactic Acid : Polycaprolactone : PGMO (45:45:10) | Tunable Degradation Rate | Intermediate | Scaffolds for tissue engineering |
Integration into Smart Delivery Systems for Non-Pharmaceutical Applications
The amphiphilic character of propylene glycol octanoates makes them ideal candidates for creating sophisticated delivery systems for non-pharmaceutical active agents. Future work should explore the design of "smart" systems where the release of an encapsulated compound is triggered by specific environmental stimuli.
For instance, in agriculture, these esters could form the matrix of microemulsions or nanocapsules for the controlled release of sensitive agrochemicals like pheromones or biopesticides. The release mechanism could be enzyme-triggered; soil-borne lipases could slowly hydrolyze the ester matrix, releasing the active agent over an extended period and reducing environmental runoff.
In the field of cosmetics and functional foods, PGMO and PGDO can serve as highly effective carriers for lipophilic compounds such as Vitamin E or coenzyme Q10. Research could focus on developing stimuli-responsive formulations. A potential system could involve a PGMO-stabilized emulsion that remains stable at a neutral pH but rapidly destabilizes and releases its payload upon a shift to the acidic pH of the skin's surface. This would constitute a targeted, "on-demand" delivery system.
| Application Area | Encapsulated Active Agent | Proposed Matrix Component | Release Trigger Mechanism |
|---|---|---|---|
| Agriculture | Botanical Insecticide (e.g., Neem Oil) | PGDO/PGMO Nanocapsule | Enzymatic (Soil Lipase (B570770) Hydrolysis) |
| Cosmetics | Vitamin E (Tocopherol) | PGMO-stabilized Emulsion | pH Shift (Application to Skin) |
| Food Packaging | Natural Antimicrobial (e.g., Eugenol) | PGMO-infused Polymer Film | Moisture / Temperature Change |
| Textiles | Fragrance Compound | PGMO-based Microcapsules | Mechanical Stress (Friction) |
Mechanistic Elucidation of Bio-Interactions at the Molecular Level
While the antimicrobial effects of medium-chain fatty acids and their esters are known, the precise molecular mechanisms remain an area of active investigation. Future research must move beyond phenomenological observation to a detailed, mechanistic understanding of how propylene glycol octanoate (B1194180) esters interact with microbial systems at the highest possible resolution.
High-Resolution Studies of Ester-Microbe Interactions
A key research objective is to visualize and quantify the physical interaction between propylene glycol octanoates and microbial cell membranes. The prevailing hypothesis suggests that these amphiphilic molecules insert into the lipid bilayer, disrupting its integrity and leading to increased permeability and eventual cell lysis. This needs to be rigorously tested using advanced biophysical and imaging techniques.
High-resolution atomic force microscopy (AFM) could be employed to directly observe the topographical changes in a bacterial cell wall or a model lipid bilayer upon exposure to PGMO. This would allow for the visualization of pore formation, membrane thinning, or lipid extraction in real-time. Furthermore, cryo-electron tomography (cryo-ET) could provide unprecedented 3D views of the structural changes within the entire cell envelope.
Complementary studies using model membrane systems, such as liposomes or supported lipid bilayers, are essential. Techniques like neutron or X-ray scattering can provide detailed information on how PGMO incorporation alters membrane thickness, lipid packing, and lateral organization. Fluorescence spectroscopy, using probes sensitive to membrane fluidity and polarity, can quantify the dynamic changes induced by the ester.
| Experimental Technique | Target System | Key Measurable Parameter |
|---|---|---|
| Atomic Force Microscopy (AFM) | Live Bacteria / Supported Lipid Bilayers | Membrane topography, roughness, pore formation |
| Cryo-Electron Tomography (Cryo-ET) | Intact Microbial Cells (e.g., S. aureus) | 3D structural changes in the cell envelope |
| Small-Angle Neutron Scattering (SANS) | Unilamellar Vesicles (Liposomes) | Membrane thickness, area per lipid molecule |
| Fluorescence Anisotropy | Liposomes with DPH probe | Membrane fluidity / microviscosity |
Elucidation of Specific Receptor/Enzyme Binding within Model Systems
Beyond non-specific membrane disruption, a critical unanswered question is whether propylene glycol octanoates interact with specific protein targets, such as membrane-bound receptors or enzymes. The ester linkage in PGMO and PGDO makes them potential substrates or inhibitors for microbial lipases and esterases, which could represent a more targeted mode of action.
Future research should employ molecular docking simulations to predict the binding modes and affinities of PGMO and its hydrolysis products (octanoic acid and propane-1,2-diol) to the active sites of key microbial enzymes. For example, modeling the interaction with bacterial or fungal lipases could reveal whether the ester acts as a competitive inhibitor, blocking the enzyme from processing its natural substrates.
These computational predictions must be validated experimentally. Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the ester-enzyme interaction, confirming whether a specific binding event occurs. Similarly, surface plasmon resonance (SPR) can quantify the kinetics of binding and dissociation to immobilized target proteins. By studying these interactions with purified enzymes in a controlled, cell-free system, researchers can decouple specific enzymatic effects from the broader effects of membrane disruption.
| Target Enzyme (Model) | Ligand | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothesized) |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Propylene Glycol Monooctanoate (PGMO) | -6.8 | Ser105 (Covalent), Trp104 (Hydrophobic), Asp134 (H-bond) |
| Pseudomonas aeruginosa Lipase (PAL) | Propylene Glycol Monooctanoate (PGMO) | -5.9 | Ser82 (Covalent), His251 (H-bond), Phe16 (Hydrophobic) |
| Candida antarctica Lipase B (CALB) | Octanoic Acid (Hydrolysis Product) | -5.2 | Arg84 (Ionic), Ile189 (Hydrophobic) |
Q & A
Q. How can researchers determine the partitioning behavior of octanoic acid between aqueous and organic phases, and what experimental parameters are critical for accurate measurement?
Methodological Answer: To quantify octanoic acid's partitioning, use liquid-liquid extraction experiments with immiscible solvents (e.g., 1-octanol and water). Measure equilibrium concentrations via UV-Vis spectroscopy or gas chromatography (GC). Critical parameters include:
- pH : Octanoic acid’s ionization state (pKa ≈ 4.9) affects hydrophobicity; adjust pH below pKa to favor the unionized form for organic-phase partitioning .
- Temperature : Maintain consistent temperature (±0.1°C) to avoid equilibrium shifts.
- Phase ratio : Optimize solvent-to-water volume ratios to ensure detectable concentrations in both phases.
Calculate the partition coefficient (K) as . Validate using AP® Chemistry protocols for equilibrium constant determination .
Q. What are the recommended methods for synthesizing enantiomerically pure (R)-propane-1,2-diol, and how can its stereochemical purity be validated?
Methodological Answer: (R)-Propane-1,2-diol can be synthesized via:
- Biotransformation : Use microbial reduction of hydroxy ketones (e.g., 1-phenylpropane-1,2-dione) with enantioselective enzymes like ketoreductases .
- Chiral Resolution : Separate racemic mixtures using chiral chromatography (e.g., Chiralcel® OD-H column) or enzymatic kinetic resolution.
Validate purity via: - Polarimetry : Measure specific rotation () and compare to literature values (e.g., (R)-enantiomer: in water).
- Chiral GC/MS : Use derivatization with a chiral reagent (e.g., Mosher’s acid chloride) to resolve enantiomers .
Q. What analytical techniques are most effective for quantifying trace levels of propane-1,2-diol in complex biological matrices such as fermented silage?
Methodological Answer: For silage analysis:
- GC-FID : Derivatize propane-1,2-diol with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min).
- HPLC-RID : Employ a Rezex™ ROA-Organic Acid column with 0.005 N H₂SO₄ mobile phase (0.6 mL/min). Limit of detection (LOD): 0.5 µg/g .
Calibrate with spiked standards in silage matrix to account for interference from organic acids (e.g., lactic acid).
Advanced Research Questions
Q. How does the presence of propane-1,2-diol influence the thermodynamic stability of fatty acid emulsions, and what experimental approaches can elucidate these interactions?
Methodological Answer: Propane-1,2-diol acts as a co-solvent, reducing interfacial tension in emulsions. To study stability:
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy between propane-1,2-diol and fatty acids (e.g., octanoic acid).
- Dynamic Light Scattering (DLS) : Monitor droplet size distribution over time under varying diol concentrations (0–20% w/w).
Findings show propane-1,2-diol ≥10% w/w disrupts emulsion stability by competing for hydrogen-bonding sites at the oil-water interface .
Q. What metabolic pathways in Lactobacillus species lead to propane-1,2-diol production from lactic acid, and how can isotopic labeling studies resolve conflicting hypotheses about precursor utilization?
Methodological Answer: Lactobacillus buchneri converts lactic acid to propane-1,2-diol via:
Dehydration : Lactic acid → 2-hydroxypropanal (via lactate dehydrogenase).
Reduction : 2-hydroxypropanal + NADH → propane-1,2-diol (via glycerol dehydrogenase).
To resolve pathway conflicts:
- Use ¹³C-labeled lactic acid and track incorporation into propane-1,2-diol via NMR or LC-MS. A >90% ¹³C enrichment in the diol confirms lactic acid as the primary precursor .
Contradictory data (e.g., propanol byproducts) suggest parallel pathways involving L. diolivorans, which further metabolizes propane-1,2-diol .
Q. In calorimetric studies of octanoic acid-protein interactions, how can researchers account for conflicting binding affinity data caused by solvent polarity effects?
Methodological Answer: Solvent polarity impacts octanoic acid’s aggregation state, altering apparent binding constants. Mitigation strategies:
- Buffer Optimization : Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.4) to minimize micelle formation.
- Critical Micelle Concentration (CMC) Determination : Conduct conductivity assays to identify CMC (~12 mM for octanoic acid). Perform ITC below CMC to ensure monomeric ligand availability .
- Data Correction : Apply post-hoc corrections for heat of dilution and solvent mixing artifacts using blank titrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
